Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C10H9ClN2O2. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-chloro-4-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but lacks the chlorine atom at position 7.
Methyl 4-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure with chlorine at position 4 instead of 7
Uniqueness
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the chlorine atom at position 7, which may influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-3-4-8(11)13-9(6)7(5-12-13)10(14)15-2/h3-5H,1-2H3 |
InChI Key |
JTYOAYLEOIPLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N2C1=C(C=N2)C(=O)OC)Cl |
Origin of Product |
United States |
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